molecular formula C12H17NO3S B7586932 (2S)-2-[(4,5-dimethylthiophene-2-carbonyl)amino]-3-methylbutanoic acid

(2S)-2-[(4,5-dimethylthiophene-2-carbonyl)amino]-3-methylbutanoic acid

Cat. No. B7586932
M. Wt: 255.34 g/mol
InChI Key: CXJLYEWSCLIDFQ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(4,5-dimethylthiophene-2-carbonyl)amino]-3-methylbutanoic acid, also known as DM-9384, is a novel amino acid derivative that has been synthesized and studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and has the potential to be developed into a new drug candidate.

Mechanism of Action

The exact mechanism of action of (2S)-2-[(4,5-dimethylthiophene-2-carbonyl)amino]-3-methylbutanoic acid is not fully understood, but it is believed to act through the inhibition of pro-inflammatory cytokines and the modulation of neurotransmitter release. (2S)-2-[(4,5-dimethylthiophene-2-carbonyl)amino]-3-methylbutanoic acid has also been shown to activate the peroxisome proliferator-activated receptor (PPAR) gamma, which is involved in regulating inflammation and glucose metabolism.
Biochemical and Physiological Effects:
(2S)-2-[(4,5-dimethylthiophene-2-carbonyl)amino]-3-methylbutanoic acid has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to protect against neuronal damage in models of Parkinson's disease and ischemic stroke. (2S)-2-[(4,5-dimethylthiophene-2-carbonyl)amino]-3-methylbutanoic acid has been found to increase levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function.

Advantages and Limitations for Lab Experiments

(2S)-2-[(4,5-dimethylthiophene-2-carbonyl)amino]-3-methylbutanoic acid has several advantages for laboratory experiments, including its stability and ease of synthesis. However, its limited solubility in water can make it difficult to use in some assays. In addition, further studies are needed to determine its toxicity and potential side effects.

Future Directions

There are several future directions for the study of (2S)-2-[(4,5-dimethylthiophene-2-carbonyl)amino]-3-methylbutanoic acid. One possible direction is the development of (2S)-2-[(4,5-dimethylthiophene-2-carbonyl)amino]-3-methylbutanoic acid as a new drug candidate for the treatment of inflammatory and neurodegenerative disorders. Another direction is the investigation of the molecular mechanisms underlying its effects on inflammation and neuronal function. Finally, the potential use of (2S)-2-[(4,5-dimethylthiophene-2-carbonyl)amino]-3-methylbutanoic acid as a tool for studying the role of PPAR gamma in disease pathogenesis could also be explored.
In conclusion, (2S)-2-[(4,5-dimethylthiophene-2-carbonyl)amino]-3-methylbutanoic acid is a novel amino acid derivative that has shown promising results in preclinical studies for its potential therapeutic applications. Further research is needed to fully understand its mechanism of action and potential as a new drug candidate.

Synthesis Methods

The synthesis of (2S)-2-[(4,5-dimethylthiophene-2-carbonyl)amino]-3-methylbutanoic acid involves several steps, including the condensation of 4,5-dimethylthiophene-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the addition of tert-butyl 3-methyl-2-oxopentanoate. The resulting intermediate is then treated with hydrochloric acid to yield the final product.

Scientific Research Applications

(2S)-2-[(4,5-dimethylthiophene-2-carbonyl)amino]-3-methylbutanoic acid has been studied for its potential therapeutic applications in various disease conditions, including inflammation, pain, and neurodegenerative disorders. In preclinical studies, (2S)-2-[(4,5-dimethylthiophene-2-carbonyl)amino]-3-methylbutanoic acid has shown anti-inflammatory and analgesic effects, as well as neuroprotective properties.

properties

IUPAC Name

(2S)-2-[(4,5-dimethylthiophene-2-carbonyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-6(2)10(12(15)16)13-11(14)9-5-7(3)8(4)17-9/h5-6,10H,1-4H3,(H,13,14)(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJLYEWSCLIDFQ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC(C(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1)C(=O)N[C@@H](C(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(4,5-dimethylthiophene-2-carbonyl)amino]-3-methylbutanoic acid

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